molecular formula C23H32O4 B090845 (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide CAS No. 1102-88-1

(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide

Cat. No. B090845
CAS RN: 1102-88-1
M. Wt: 372.5 g/mol
InChI Key: REJBTXQSIQFRRE-XZBQRBHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide, also known as digoxin, is a cardiac glycoside that has been used for many years to treat cardiac arrhythmias and heart failure. It is derived from the leaves of the foxglove plant and has been a subject of extensive scientific research due to its potential therapeutic benefits.

Mechanism Of Action

The mechanism of action of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide involves the inhibition of the sodium-potassium pump in cardiac cells. This leads to an increase in intracellular calcium levels, which in turn leads to an increase in cardiac contractility. It also has a direct effect on the electrical conduction system of the heart, which helps to regulate the heart's rhythm.

Biochemical And Physiological Effects

The biochemical and physiological effects of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide include an increase in cardiac contractility, a decrease in heart rate, and an improvement in cardiac output. It also has anti-inflammatory effects and has been shown to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide in lab experiments is its well-established mechanism of action and therapeutic potential. It is also readily available and has been extensively studied. However, it is important to note that it can be toxic at high doses and requires careful handling.

Future Directions

There are several future directions for research on (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Another area of interest is its potential use in the treatment of neurological conditions such as Alzheimer's disease. It has been shown to have neuroprotective effects and may be useful in preventing or treating neurodegenerative diseases. Finally, there is a need for further research into the safety and efficacy of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide in different patient populations, particularly in the elderly and those with comorbidities.

Synthesis Methods

The synthesis of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide involves the extraction of the active ingredient from the leaves of the foxglove plant. The leaves are dried and ground into a powder, which is then mixed with a solvent to extract the active ingredient. The extract is then purified and concentrated to obtain the final product.

Scientific Research Applications

(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide has been extensively studied for its therapeutic potential in the treatment of various cardiac conditions. It is used to treat atrial fibrillation, congestive heart failure, and other heart-related conditions. It has also been shown to have anti-inflammatory and anti-cancer properties.

properties

CAS RN

1102-88-1

Product Name

(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

3-[(5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15,17-19,26H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,21+,22-,23+/m1/s1

InChI Key

REJBTXQSIQFRRE-XZBQRBHSSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C

Other CAS RN

1102-88-1

Origin of Product

United States

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